11-Mercapto-1-undecanol (11-MUD) is a heterobifunctional alkanethiol primarily procured for the fabrication of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. Featuring an 11-carbon alkyl chain, it provides sufficient van der Waals interactions to form a densely packed, crystalline-like barrier, while its terminal hydroxyl group renders the resulting surface neutral and hydrophilic [1]. In industrial and advanced laboratory settings, 11-MUD is a foundational material for biosensor development, microfluidic surface modification, and nanoparticle stabilization, where it acts as a reliable non-fouling background matrix or structural diluent to maximize the presentation of active capture probes.
Generic substitution of 11-Mercapto-1-undecanol compromises both the structural integrity and the interfacial chemistry of the target surface. Substituting with shorter-chain analogs, such as 6-mercapto-1-hexanol, results in a disordered, liquid-like monolayer with lower charge transfer resistance and higher defect density, which severely degrades the signal-to-noise ratio in electrochemical assays [1]. Conversely, utilizing alkanethiols of similar length but different terminal groups—such as 1-dodecanethiol (hydrophobic) or 11-mercaptoundecanoic acid (negatively charged)—drastically alters surface wettability and promotes severe non-specific protein fouling and cellular adhesion, rendering the surface unsuitable for high-specificity diagnostic applications [2].
Chain length directly dictates the packing density and insulating properties of alkanethiol SAMs. 11-Mercapto-1-undecanol forms a highly ordered (√3 × √3) hexagonal lattice on Au(111) surfaces, providing high charge transfer resistance and strong adhesion. In contrast, shorter-chain comparators like 6-mercapto-1-hexanol fail to achieve this crystalline packing, resulting in conformationally disordered adlayers with lower surface coverage and higher permeability to redox species [1].
| Evidence Dimension | Monolayer packing structure and charge transfer resistance |
| Target Compound Data | 11-MUD: Forms a uniform (√3 × √3) hexagonal crystalline lattice with high charge transfer resistance |
| Comparator Or Baseline | 6-mercapto-1-hexanol: Forms a disordered, non-uniform adlayer with lower resistance |
| Quantified Difference | 11-MUD achieves a highly ordered crystalline state, eliminating the structural defects and permeability associated with C6 chains. |
| Conditions | Au(111) electrodes analyzed via in situ STM and cyclic voltammetry |
Procuring the C11 chain length is essential for manufacturing defect-free, highly insulating background layers in electrochemical biosensors.
The terminal functional group of the SAM dictates the macroscopic wettability of the functionalized surface. Monolayers formed from 11-Mercapto-1-undecanol yield a highly hydrophilic surface with an advancing water contact angle of approximately 30-37°. When compared to the non-polar comparator 1-dodecanethiol, which produces a highly hydrophobic surface with a contact angle exceeding 107°, 11-MUD demonstrates a profound capacity to maintain an aqueous-compatible interface [1].
| Evidence Dimension | Advancing water contact angle on gold |
| Target Compound Data | 11-MUD: ~30-37° (Hydrophilic) |
| Comparator Or Baseline | 1-dodecanethiol: ~107-110° (Hydrophobic) |
| Quantified Difference | An approximate 70° reduction in contact angle, shifting the surface from highly hydrophobic to highly hydrophilic. |
| Conditions | Self-assembled monolayers on polycrystalline gold substrates measured via goniometry |
Critical for ensuring aqueous buffer compatibility and preventing the hydrophobic collapse of tethered biomolecules in microarray and microfluidic devices.
A primary procurement driver for 11-MUD is its ability to resist non-specific biological fouling. Surfaces modified with 11-Mercapto-1-undecanol present a neutral, hydroxylated interface that prevents the adsorption-induced unfolding of proteins like albumin, thereby resisting subsequent platelet adhesion. In direct contrast, surfaces modified with 11-mercaptoundecanoic acid (MUA) or 1-dodecanethiol strongly promote protein unfolding and exhibit massive increases in non-specific platelet and cellular binding due to electrostatic and hydrophobic interactions, respectively [1].
| Evidence Dimension | Non-specific protein unfolding and platelet adhesion |
| Target Compound Data | 11-MUD: Neutral surface, minimal protein unfolding, resists platelet adhesion |
| Comparator Or Baseline | 11-MUA / 1-Dodecanethiol: Charged/hydrophobic surfaces, drive severe protein unfolding and high platelet adhesion |
| Quantified Difference | 11-MUD maintains a biologically inert 'zero-background' state, whereas comparators actively recruit and denature fouling proteins. |
| Conditions | Gold substrates exposed to albumin and platelets, assessed via CD spectropolarimetry and LDH assays |
Essential for selecting the correct background matrix in blood-contacting medical devices and high-sensitivity diagnostic assays where false positives must be minimized.
In nanoparticle formulation, pure carboxylic acid-terminated capping agents often lead to aggregation in the presence of biologically relevant cations (e.g., Na+ in buffers). Introducing 11-Mercapto-1-undecanol as a non-ionic spacer into an 11-mercaptoundecanoic acid ligand layer eliminates specific bridging interactions between nanoparticles and cations. This mixed-layer approach restores and significantly increases the aggregative stability of colloidal silver nanoplates across a wide pH range compared to pure MUA stabilization [1].
| Evidence Dimension | Aggregative stability in sodium phosphate buffer |
| Target Compound Data | Mixed 11-MUD / 11-MUA layer: Retains high colloidal stability |
| Comparator Or Baseline | Pure 11-MUA layer: Undergoes rapid cation-induced aggregation |
| Quantified Difference | The inclusion of 11-MUD prevents bridging flocculation, maintaining a stable colloidal suspension under conjugation conditions. |
| Conditions | Silver nanoplates in 0.02 mol/L Na-phosphate buffer at pH 8.0 |
Demonstrates that 11-MUD is a required co-adsorbate for commercial nanoparticle formulations intended for use in physiological buffers to prevent catastrophic aggregation.
Leveraging its ability to form a highly ordered, defect-free crystalline lattice, 11-MUD is utilized for passivating bare gold electrodes. It effectively blocks non-specific electron transfer and reduces background capacitive noise better than shorter-chain alternatives, establishing a stable baseline for amperometric and impedimetric biosensors [1].
In commercial SPR chip manufacturing, 11-MUD is co-assembled with active probes (such as 11-MUA) to act as a lateral spacer. Its neutral hydroxyl termination and identical 11-carbon chain length prevent phase segregation while reducing steric hindrance, thereby maximizing the specific binding capacity of the target analyte [2].
Due to its proven resistance to adsorption-induced protein unfolding and subsequent platelet adhesion, 11-MUD is applied as a protective monolayer on noble-metal-coated medical implants and diagnostic microfluidics to prevent thrombosis and biofouling [3].
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